molecular formula C27H24N2O5 B11689627 (5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11689627
M. Wt: 456.5 g/mol
InChI Key: MFWJJJXAMGRIEQ-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process. One common method includes the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with 1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H24N2O5

Molecular Weight

456.5 g/mol

IUPAC Name

(5E)-1-(3,5-dimethylphenyl)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C27H24N2O5/c1-17-11-18(2)13-21(12-17)29-26(31)22(25(30)28-27(29)32)14-20-9-10-23(24(15-20)33-3)34-16-19-7-5-4-6-8-19/h4-15H,16H2,1-3H3,(H,28,30,32)/b22-14+

InChI Key

MFWJJJXAMGRIEQ-HYARGMPZSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)/C(=O)NC2=O)C

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)NC2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.